Cas no 150256-43-2 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid
- 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid
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- MDL: MFCD02682205
- Inchi: 1S/C22H17NO5/c24-20-11-13(9-10-18(20)21(25)26)23-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,24H,12H2,(H,23,27)(H,25,26)
- InChI Key: IQQJSFOWWOGISM-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(NC(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)C=C1O
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM457405-250mg |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-2-HYDROXYBENZOIC ACID |
150256-43-2 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM457405-500mg |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-2-HYDROXYBENZOIC ACID |
150256-43-2 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM457405-1g |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-2-HYDROXYBENZOIC ACID |
150256-43-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-814188-0.05g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid |
150256-43-2 | 95% | 0.05g |
$312.0 | 2024-05-21 | |
| Enamine | EN300-814188-0.1g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid |
150256-43-2 | 95% | 0.1g |
$466.0 | 2024-05-21 | |
| Enamine | EN300-814188-0.25g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid |
150256-43-2 | 95% | 0.25g |
$666.0 | 2024-05-21 | |
| Enamine | EN300-814188-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid |
150256-43-2 | 95% | 0.5g |
$1046.0 | 2024-05-21 | |
| Enamine | EN300-814188-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid |
150256-43-2 | 95% | 1.0g |
$1343.0 | 2024-05-21 | |
| Enamine | EN300-814188-2.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid |
150256-43-2 | 95% | 2.5g |
$2631.0 | 2024-05-21 | |
| Enamine | EN300-814188-5.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxybenzoic acid |
150256-43-2 | 95% | 5.0g |
$3894.0 | 2024-05-21 |
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid
Introduction to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic Acid (CAS No. 150256-43-2)
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 150256-43-2, features a complex molecular structure that includes a fluorenylmethoxycarbonyl (Fmoc) group and an amino-benzoic acid moiety. The unique combination of these functional groups makes it a promising candidate for various biochemical applications, particularly in the development of novel therapeutic agents.
The fluorenylmethoxycarbonyl group is a widely used protecting group in peptide synthesis, known for its stability under various reaction conditions and ease of removal. This characteristic makes 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid a valuable intermediate in the synthesis of peptides and proteins. Additionally, the presence of a hydroxyl group on the benzoic acid ring introduces potential sites for hydrogen bonding and other interactions with biological targets, enhancing its utility in drug design.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various enzymes and receptors involved in critical biological pathways. The structure of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid suggests that it may interact with biological molecules in multiple ways, making it a versatile tool for medicinal chemistry research. For instance, the hydroxyl and amino groups can form hydrogen bonds with polar residues in protein active sites, while the Fmoc group can be selectively removed to reveal other functional moieties for further chemical modifications.
Recent studies have highlighted the importance of structurally diverse compounds in drug discovery efforts. The 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid molecule exemplifies this principle by incorporating elements that can modulate both hydrophobic and hydrophilic interactions. Such features are crucial for optimizing pharmacokinetic properties, including solubility, bioavailability, and metabolic stability. Researchers have been exploring its potential as a scaffold for designing inhibitors of enzymes like kinases and proteases, which are implicated in numerous diseases.
The benzoic acid moiety is well-known for its role in various pharmacological applications. It serves as a common structural motif in many drugs due to its ability to engage with biological targets through multiple binding interactions. The hydroxyl group on the benzoic acid ring can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions or coordinate with metal ions. These properties make 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid a valuable building block for constructing more complex molecules with tailored biological activities.
In the context of drug development, the use of advanced computational methods has become increasingly prevalent. Molecular modeling techniques can predict how 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid might interact with potential targets, providing insights into its binding affinity and selectivity. These predictions are essential for guiding synthetic efforts and optimizing lead compounds before they enter preclinical testing. The integration of experimental data with computational models has accelerated the discovery process significantly.
The Fmoc group not only serves as a protective moiety but also contributes to the overall physicochemical properties of the compound. It enhances solubility in certain solvents and improves stability during storage, which are critical factors for pharmaceutical applications. Furthermore, the fluorene ring itself is known for its fluorescence properties, which can be exploited in diagnostic assays or imaging techniques. This dual functionality makes 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid a multifaceted compound with broad utility.
Current research is focusing on expanding the chemical space explored by medicinal chemists by incorporating novel structural elements into drug candidates. The combination of fluorene and benzoic acid moieties provides a unique chemical profile that may offer advantages over traditional scaffolds. For example, studies have shown that fluorene-based compounds can exhibit enhanced binding affinity to certain protein targets due to their rigid structure and ability to adopt specific conformations within binding pockets.
The amino group at position 4 relative to the hydroxyl group introduces another layer of complexity to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid. This group can be further functionalized to introduce additional interactions or side chains that might improve drug-like properties such as metabolic stability or cell membrane permeability. The versatility of this compound lies in its ability to serve as a starting point for generating libraries of derivatives with diverse biological activities.
In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-hydroxybenzoic acid (CAS No. 150256-43-2) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it suitable for various applications, from peptide synthesis to drug discovery targeting critical biological pathways. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in developing innovative therapeutic strategies.
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